1-(6-chloropyridazin-3-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidine-3-carboxamide
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Overview
Description
1-(6-chloropyridazin-3-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloropyridazine moiety, a fluoroindole group, and a piperidine carboxamide linkage
Preparation Methods
The synthesis of 1-(6-chloropyridazin-3-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the chloropyridazine and fluoroindole intermediates. These intermediates are then coupled through a series of reactions to form the final compound.
Chloropyridazine Intermediate: The chloropyridazine intermediate can be synthesized through the chlorination of pyridazine derivatives using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Fluoroindole Intermediate: The fluoroindole intermediate is prepared by introducing a fluorine atom into the indole ring, often using electrophilic fluorination reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling Reaction: The final step involves the coupling of the chloropyridazine and fluoroindole intermediates with piperidine-3-carboxamide. This step typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(6-chloropyridazin-3-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chloropyridazine moiety is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form new carbon-carbon bonds with various aryl or vinyl groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, as well as catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(6-chloropyridazin-3-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidine-3-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Biological Studies: Researchers use this compound to study its effects on various biological systems, including its interactions with enzymes, receptors, and other molecular targets.
Chemical Biology: The compound is employed in chemical biology research to probe cellular pathways and mechanisms, providing insights into the molecular basis of diseases and potential therapeutic interventions.
Industrial Applications: In industry, the compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidine-3-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
1-(6-chloropyridazin-3-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidine-3-carboxamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
1-(6-chloropyridazin-3-yl)piperidin-4-one: This compound shares the chloropyridazine moiety but lacks the fluoroindole group, resulting in different chemical and biological properties.
1-(6-chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-amine: This compound contains a pyrazole ring instead of the piperidine carboxamide linkage, leading to distinct reactivity and applications.
5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one:
The uniqueness of this compound lies in its specific combination of structural elements, which confer distinct chemical reactivity and biological activity compared to these similar compounds.
Properties
Molecular Formula |
C20H21ClFN5O |
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Molecular Weight |
401.9 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C20H21ClFN5O/c21-18-5-6-19(26-25-18)27-9-1-2-14(12-27)20(28)23-8-7-13-11-24-17-4-3-15(22)10-16(13)17/h3-6,10-11,14,24H,1-2,7-9,12H2,(H,23,28) |
InChI Key |
BLOUOTFOELBWPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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